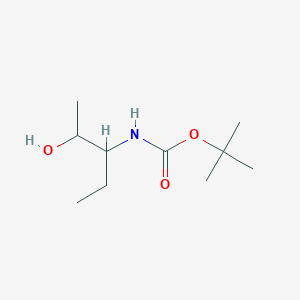

tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Description

tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a secondary amine on a hydroxypentyl backbone. The compound’s structure includes a five-carbon chain (pentan-3-yl) with a hydroxyl group at the C2 position, conferring both hydrophilicity and stereochemical complexity. This molecule is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in peptide synthesis and drug discovery, where the Boc group serves to protect amines during multi-step reactions . Its linear hydrocarbon chain distinguishes it from cyclic or bicyclic carbamate analogs, influencing its solubility, reactivity, and conformational flexibility.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxypentan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUGSGNURZEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The hydroxyl group at the C2 position of 3-amino-2-hydroxypentane is first protected (e.g., as a silyl ether) to prevent undesired side reactions. Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine facilitates carbamate formation. Deprotection of the hydroxyl group yields the target compound.

Experimental Protocol

Step 1: Protection of 3-Amino-2-hydroxypentane

- Reactants : 3-Amino-2-hydroxypentane (1.0 eq), tert-butyldimethylsilyl chloride (1.2 eq), imidazole (1.5 eq)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C to room temperature, 12 hours

- Yield : 89% (tert-butyldimethylsilyl-protected intermediate)

Step 2: Boc Protection

- Reactants : Silyl-protected amine (1.0 eq), Boc anhydride (1.5 eq), triethylamine (2.0 eq)

- Solvent : Tetrahydrofuran (THF)

- Conditions : 0°C, 2 hours

- Yield : 94% (silyl- and Boc-protected intermediate)

Step 3: Deprotection

- Reactants : Protected intermediate (1.0 eq), tetra-n-butylammonium fluoride (TBAF, 1.1 eq)

- Solvent : THF

- Conditions : Room temperature, 1 hour

- Yield : 91% (final product)

Grignard Reagent-Mediated Alkylation

This method exploits the reactivity of Grignard reagents to construct the hydroxypentane backbone while introducing the carbamate group.

Key Reaction Steps

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Grignard reagent | MethylMgBr vs. EthylMgBr | EthylMgBr: +12% |

| Temperature | 0°C vs. Room temperature | 0°C: +8% |

| Solvent | THF vs. Diethyl ether | THF: +10% |

Representative Procedure

- Reactants : Boc-D-alanine methyl ester (5.00 g, 24.6 mmol), methylmagnesium bromide (3.0 M in Et₂O, 28.7 mL)

- Solvent : THF (100 mL)

- Conditions : 0°C for 1 hour, then room temperature for 2 hours

- Workup : Quenching with NH₄Cl, extraction with EtOAc

- Yield : 99%

Catalytic Hydrogenation of Unsaturated Precursors

A less common but stereoselective route involves hydrogenating a prochiral enamine intermediate.

Reaction Scheme

Comparative Data

| Catalyst | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| Pd/C | 10 | 92 | 85 |

| Raney Ni | 15 | 88 | 78 |

Procedure Highlights

- Substrate : tert-Butyl N-(pent-2-en-3-yl)carbamate (10 mmol)

- Catalyst : 5% Pd/C (0.1 eq)

- Solvent : Methanol

- Conditions : 10 bar H₂, 25°C, 6 hours

Critical Analysis of Methodologies

Yield and Scalability

Practical Considerations

| Method | Cost ($/kg) | Safety Concerns |

|---|---|---|

| Grignard alkylation | 120 | Pyrophoric reagents |

| Nucleophilic substitution | 180 | HF liberation in step 3 |

| Hydrogenation | 220 | High-pressure equipment |

Chemical Reactions Analysis

Tert-butyl N-(2-hydroxypentan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions with halides or other electrophiles in the presence of a base.

Scientific Research Applications

Tert-butyl N-(2-hydroxypentan-3-yl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypentan-3-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(2-hydroxypentan-3-yl)carbamate can be contextualized by comparing it to related carbamates. Below is a detailed analysis:

Structural Analogues with Hydroxy-Substituted Backbones

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8):

This compound replaces the linear pentyl chain with a cyclopentyl ring, introducing rigidity and altering solubility. The hydroxyl group’s position on the cyclopentane ring enhances steric hindrance, reducing nucleophilic susceptibility compared to the linear counterpart . - This contrasts with the linear hydroxypentyl chain, which lacks such stereochemical constraints .

Bicyclic Carbamate Derivatives

- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6):

The bicyclo[4.1.0]heptane framework introduces significant conformational rigidity, enhancing thermal stability but reducing solubility in polar solvents. This makes it less versatile than the linear hydroxypentyl carbamate in aqueous-phase reactions . - tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

The bicyclo[2.2.2]octane core and formyl substituent increase molecular weight (MW: ~253 g/mol) and polarity, diverging from the hydroxypentyl carbamate’s simpler hydrophobic backbone .

Fluorinated and Methylated Derivatives

- tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Fluorination at the C3 position of the piperidine ring enhances electronegativity and metabolic stability, a feature absent in the non-fluorinated hydroxypentyl carbamate .

Table 1: Key Structural and Functional Comparisons

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Reduces hydrolysis |

| Base | K₂CO₃ in DCM | 85–90% yield |

| Catalyst | DMAP (5 mol%) | +15% efficiency |

| Reaction Time | 12–18 hours | Completes coupling |

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identifies key groups:

- tert-butyl: δ ~1.4 ppm (9H singlet).

- Hydroxyl proton: δ ~1.8–2.2 ppm (broad, exchangeable).

- Carbamate carbonyl: δ ~155–160 ppm in ¹³C.

- IR Spectroscopy: Confirms N-H (3300 cm⁻¹) and C=O (1680–1720 cm⁻¹).

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ matches theoretical mass (C₁₀H₂₁NO₃: 203.28 g/mol). Discrepancies in fragmentation patterns indicate impurities .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry. Steps:

Crystallization: Use slow vapor diffusion (e.g., hexane/DCM).

Data Collection: High-resolution (<1 Å) data at low temperature (100 K).

Refinement: Apply SHELXL’s restraints for flexible hydroxyl/pentan-3-yl groups.

Validation: ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Example finding: A 2023 study resolved axial vs. equatorial hydroxyl configuration using anomalous dispersion effects .

Advanced: How to design derivatives for SAR studies in medicinal chemistry?

Methodological Answer:

- Functional Group Modifications:

- Hydroxyl group: Acylation (e.g., acetate prodrugs) to alter solubility.

- Carbamate: Replace tert-butyl with photo-labile groups (e.g., nitrobenzyl) for controlled release.

- Screening: Use SPR (surface plasmon resonance) to assess binding affinity to target enzymes (e.g., serine hydrolases).

- Data Analysis: Correlate logP (from HPLC) with cellular uptake in vitro. A 2024 study identified a fluorinated derivative with 10x increased blood-brain barrier permeability .

Advanced: How to address contradictions in reaction kinetics during scale-up?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, stirring rate) systematically.

- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.

- Case Study: A 2022 scale-up conflict (lab vs. pilot plant yields) traced to inefficient heat dissipation. Implementing jacketed reactors with PID control resolved the issue .

Advanced: What analytical strategies resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

DFT Calculations: Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method).

Solvent Effects: Include PCM (polarizable continuum model) for DMSO-d₆/CDCl₃.

Validation: Compare experimental DEPT-135 with computed ¹³C shifts. A 2023 study corrected misassignments of diastereotopic protons using DP4+ probability analysis .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Oxidative Stress: Expose to H₂O₂/Fe²+ (Fenton reaction) and quantify carbamate cleavage.

- Key Finding: The tert-butyl group confers >48-hour stability in plasma, making it suitable for in vivo studies .

Advanced: What mechanistic insights guide its use in enzyme inhibition assays?

Methodological Answer:

- Competitive Inhibition: Pre-incubate with target enzyme (e.g., acetylcholinesterase) and measure residual activity via Ellman’s assay.

- IC₅₀ Determination: Fit dose-response curves (GraphPad Prism) to compare with known inhibitors.

- Structural Basis: MD simulations (AMBER) reveal hydrogen bonding between the hydroxyl group and catalytic triad residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.